molecular formula C7H21NO6Si2 B14483160 1,1,1-Trimethoxy-N-methyl-N-(trimethoxysilyl)silanamine CAS No. 64909-06-4

1,1,1-Trimethoxy-N-methyl-N-(trimethoxysilyl)silanamine

Cat. No.: B14483160
CAS No.: 64909-06-4
M. Wt: 271.41 g/mol
InChI Key: DPNHKVDBVQGWOI-UHFFFAOYSA-N
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Description

1,1,1-Trimethoxy-N-methyl-N-(trimethoxysilyl)silanamine is a chemical compound with the molecular formula C7H21NO6Si2. It is a silane derivative, which means it contains silicon atoms bonded to organic groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trimethoxy-N-methyl-N-(trimethoxysilyl)silanamine typically involves the reaction of trimethoxysilane with N-methylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The use of catalysts and advanced purification techniques ensures the efficient production of this compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trimethoxy-N-methyl-N-(trimethoxysilyl)silanamine undergoes various chemical reactions, including:

    Hydrolysis: The compound reacts with water to form silanols and methanol.

    Condensation: It can undergo condensation reactions to form siloxane bonds, which are essential in the formation of silicone polymers.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.

    Substitution: Various nucleophiles can be used to replace the methoxy groups.

Major Products Formed

    Hydrolysis: Silanols and methanol.

    Condensation: Siloxane polymers.

    Substitution: Compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

1,1,1-Trimethoxy-N-methyl-N-(trimethoxysilyl)silanamine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of silicone polymers and other organosilicon compounds.

    Biology: Employed in the modification of surfaces for biological assays and the immobilization of biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism of action of 1,1,1-Trimethoxy-N-methyl-N-(trimethoxysilyl)silanamine involves its ability to form siloxane bonds through hydrolysis and condensation reactions These reactions lead to the formation of stable silicone networks, which are essential in various applications

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Trimethoxy-N,N-dimethylsilanamine
  • 1,1,1-Trimethoxy-2-methylpropane
  • Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-

Uniqueness

1,1,1-Trimethoxy-N-methyl-N-(trimethoxysilyl)silanamine is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring strong adhesion and durable coatings. Its ability to undergo various chemical reactions also enhances its utility in different fields.

Properties

CAS No.

64909-06-4

Molecular Formula

C7H21NO6Si2

Molecular Weight

271.41 g/mol

IUPAC Name

N,N-bis(trimethoxysilyl)methanamine

InChI

InChI=1S/C7H21NO6Si2/c1-8(15(9-2,10-3)11-4)16(12-5,13-6)14-7/h1-7H3

InChI Key

DPNHKVDBVQGWOI-UHFFFAOYSA-N

Canonical SMILES

CN([Si](OC)(OC)OC)[Si](OC)(OC)OC

Origin of Product

United States

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